molecular formula C17H17FN6O3 B5469583 3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE

3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE

Cat. No.: B5469583
M. Wt: 372.4 g/mol
InChI Key: IXNOYAJPVIIQGB-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, and a triazino-purine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves multiple steps, typically starting with the preparation of the triazino-purine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl and hydroxyethyl groups is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl and hydroxyethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: It may have therapeutic potential and is studied for its effects on various biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The fluorophenyl group may enhance its binding affinity to certain receptors, while the hydroxyethyl group can influence its solubility and bioavailability. The triazino-purine core is crucial for its overall activity, interacting with enzymes and other proteins to exert its effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazino-purine derivatives, which may have different substituents and thus different properties. The presence of the fluorophenyl group, in particular, distinguishes it from other analogs, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-hydroxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-21-14-13(15(26)22(2)17(21)27)23-9-12(10-3-5-11(18)6-4-10)20-24(7-8-25)16(23)19-14/h3-6,25H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOYAJPVIIQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCO)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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